2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride
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Overview
Description
2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C5H10ClFO4S2. This compound is characterized by the presence of both fluoro and methanesulfonyl groups, making it a versatile reagent in organic synthesis. It is primarily used in the preparation of various chemical intermediates and has applications in multiple fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-fluoro-2-methylpropane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Fluoro-2-methylpropane-1,3-diol+2Methanesulfonyl chloride→2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate esters.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfones: Formed from the oxidation of the methanesulfonyl group.
Scientific Research Applications
2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride is used in various scientific research applications:
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is involved in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, such as amines or alcohols, to form stable sulfonamide or sulfonate ester linkages. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Lacks the fluoro and methyl groups, making it less versatile in certain synthetic applications.
2-Fluoro-2-methylpropane-1-sulfonyl Chloride: Similar structure but lacks the additional methanesulfonyl group, limiting its reactivity.
3-Methanesulfonyl-2-methylpropane-1-sulfonyl Chloride: Similar but without the fluoro group, affecting its chemical properties.
Uniqueness
2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl chloride is unique due to the presence of both fluoro and methanesulfonyl groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a broader range of chemical transformations compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-2-methyl-3-methylsulfonylpropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClFO4S2/c1-5(7,3-12(2,8)9)4-13(6,10)11/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTBVCNDOJXMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)(CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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